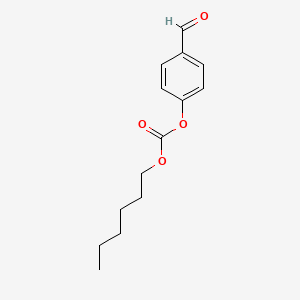
Carbonic acid, 4-formylphenyl hexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 4-formylphenyl hexyl ester is an organic compound with the molecular formula C14H18O4. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility. This compound is characterized by the presence of a carbonic acid ester group attached to a 4-formylphenyl and a hexyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-formylphenyl hexyl ester typically involves the esterification of 4-formylphenol with hexanol in the presence of a carbonic acid derivative. One common method is the reaction of 4-formylphenol with hexyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 4-formylphenyl hexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-formylphenol and hexanol in the presence of water and an acid or base catalyst.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-formylphenol and hexanol.
Reduction: 4-hydroxyphenyl hexyl ester.
Oxidation: 4-carboxyphenyl hexyl ester.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 4-formylphenyl hexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of carbonic acid, 4-formylphenyl hexyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester group can be targeted by nucleophiles, leading to the formation of new compounds. The formyl group can also participate in various chemical reactions, such as reduction and oxidation, which can alter the compound’s properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonic acid, 4-formylphenyl methyl ester
- Carbonic acid, 4-formylphenyl ethyl ester
- Carbonic acid, 4-formylphenyl propyl ester
Uniqueness
Carbonic acid, 4-formylphenyl hexyl ester is unique due to its longer alkyl chain compared to its methyl, ethyl, and propyl counterparts. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
50262-58-3 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(4-formylphenyl) hexyl carbonate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-10-17-14(16)18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3 |
InChI-Schlüssel |
QUZPBRHYLCSBOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)OC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


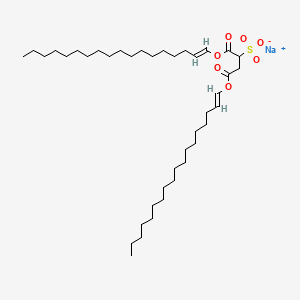

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
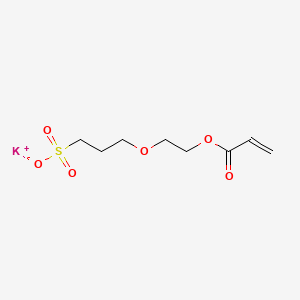
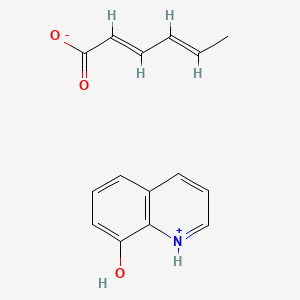
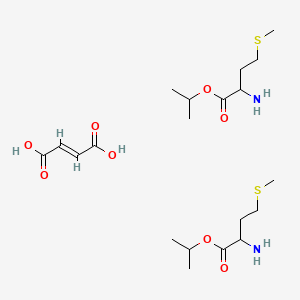
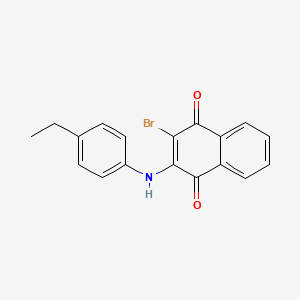
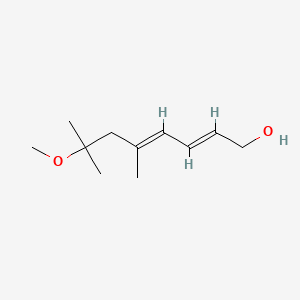
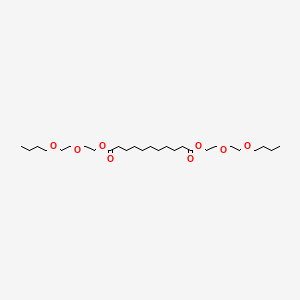



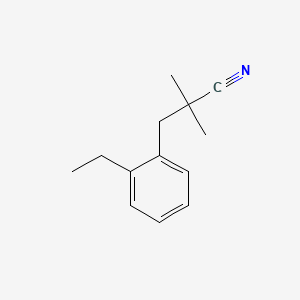
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
